(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one
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Overview
Description
(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one is a complex organic compound characterized by its unique structural features. This compound contains a bromophenyl group, a trifluoromethyl group, a hydroxy group, and a methoxyphenyl diazenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the bromophenyl and methoxyphenyl diazenyl intermediates. These intermediates are then subjected to a coupling reaction under controlled conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent reaction conditions, thereby optimizing the yield and quality of the compound. The industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest that it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one: A similar compound with slight variations in the substituents.
4-(4-chlorophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one: A compound with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of (E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one lies in its combination of functional groups. The presence of the bromophenyl, trifluoromethyl, hydroxy, and methoxyphenyl diazenyl groups gives it distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C17H12BrF3N2O3 |
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Molecular Weight |
429.2 g/mol |
IUPAC Name |
(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one |
InChI |
InChI=1S/C17H12BrF3N2O3/c1-26-13-8-6-12(7-9-13)22-23-14(16(25)17(19,20)21)15(24)10-2-4-11(18)5-3-10/h2-9,24H,1H3/b15-14+,23-22? |
InChI Key |
YLHSFZZHGOXELP-HNOXOINHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=N/C(=C(\C2=CC=C(C=C2)Br)/O)/C(=O)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(=C(C2=CC=C(C=C2)Br)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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